molecular formula C17H14O7 B190523 2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione CAS No. 6885-57-0

2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione

Cat. No. B190523
CAS RN: 6885-57-0
M. Wt: 330.29 g/mol
InChI Key: OQLKWHFMUPJCJY-IAGOWNOFSA-N
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Description

The compound “2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta©furo(3’,2’:4,5)furo(2,3-h)(1)benzopyran-1,11-dione” is a chemical substance with a complex structure . It is available from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple fused ring systems . It includes a cyclopenta ring fused to two furo rings and a benzopyran ring .


Physical And Chemical Properties Analysis

Some physical and chemical properties of this compound include a molecular formula of C17H14O6, an average mass of 314.289 Da, and a monoisotopic mass of 314.079041 Da . It has 6 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

NMR Spectroscopy

  • 1H NMR Spectroscopy : The compound, identified as aflatoxin-B2, has been studied using 1H NMR spectroscopy. This technique has provided insights into the solution conformation of its tetrahydrofuran moieties (Blunden et al., 1988).

Structural and Synthetic Chemistry

  • Synthesis and Structure Analysis : The compound has been a subject of structural and synthetic chemistry research. It has been synthesized and its structure determined using spectroscopic methods including IR, MS, and NMR experiments (Mo et al., 2004).
  • Crystal Structure Analysis : X-ray diffraction analysis has been employed to determine the crystal structure of related compounds, providing valuable information on their molecular conformations (Zhang et al., 2003).

Biological Activities

  • Antimicrobial Activity : Derivatives of this compound have shown potential antimicrobial activities. Research on synthesized derivatives has indicated their effectiveness against certain microbial strains (Mulwad & Hegde, 2009).
  • Antioxidant and Anti-inflammatory Properties : Investigations into structure-activity relationships and crystallographic analysis have pointed to the potential antioxidant and anti-inflammatory properties of related furanocoumarin compounds (Sharma, 2017).

Synthesis of Novel Compounds

  • Novel Heterocyclic Compounds Synthesis : The compound has been used as a starting point for the synthesis of novel heterocyclic compounds, expanding the repertoire of chemical entities for various applications (Mulwad & Lohar, 2003).

Photochemical Studies

  • Electron Transfer Photooxygenation : Studies have been conducted on the electron transfer photooxygenation of related compounds, which is significant in understanding photochemical reactions (Xu et al., 1991).

properties

IUPAC Name

3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLKWHFMUPJCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988553
Record name 9a-Hydroxy-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflatoxin M2

CAS RN

6885-57-0
Record name Aflatoxin M2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6885-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9a-Hydroxy-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6a,8,9,9a-hexahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
Reactant of Route 2
Reactant of Route 2
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
Reactant of Route 3
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
Reactant of Route 4
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
Reactant of Route 5
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
Reactant of Route 6
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione

Citations

For This Compound
3
Citations
E Vázquez–López, E Pedraza-Gress, K García-Aguilar… - 2018 - researchgate.net
Aflatoxin B2 (AFB2) is produced mainly by the mycotoxin Aspergillus flavus and, Aspergillus parasiticus. Aflatoxins are toxic substances produced by some types of fungi that can grow …
Number of citations: 0 www.researchgate.net
MH Iha, ABE Lucile Tiemi, MM Okada… - Rev. Inst. Adolfo …, 2007 - researchgate.net
The aim of the present study was to determine the occurrence of aflatoxins M1 and M2 in commercially available goat milk samples collected from supermarkets located in Ribeirão …
Number of citations: 4 www.researchgate.net
MH Iha, LT Abe, MM Okada, RMD Fávaro - Revista do Instituto Adolfo Lutz, 2007
Number of citations: 2

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